Comprehensive Technical Guide: Physical and Chemical Properties of 4-(3-Bromophenyl)morpholin-3-one
Comprehensive Technical Guide: Physical and Chemical Properties of 4-(3-Bromophenyl)morpholin-3-one
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Elucidation
In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) is a highly versatile, bifunctional building block. It combines the rigid, hydrogen-bond-accepting properties of a morpholin-3-one core with the orthogonal reactivity of a meta-substituted bromophenyl handle.
While its para-substituted analogs are famously utilized in the synthesis of direct Factor Xa inhibitors (such as Rivaroxaban), the meta-bromo isomer provides unique spatial geometries essential for exploring novel structure-activity relationships (SAR) in kinase inhibition and targeted protein degradation (PROTAC) libraries.
Physicochemical Properties
Understanding the baseline physicochemical profile of this compound is critical for optimizing reaction conditions, predicting solubility during purification, and modeling its behavior in biological assays. The quantitative data is summarized below based on standard chemical repositories .
| Property | Value | Scientific Implication |
| Chemical Name | 4-(3-Bromophenyl)morpholin-3-one | Defines structural connectivity. |
| CAS Registry Number | 1196153-18-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₀H₁₀BrNO₂ | Baseline for stoichiometric calculations. |
| Molecular Weight | 256.10 g/mol | Ideal low-molecular-weight fragment for drug discovery. |
| Exact Mass (Monoisotopic) | 254.9895 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Appearance | Off-white to pale yellow solid | Color shifts (e.g., to brown) may indicate oxidative degradation. |
| Solubility Profile | Soluble in DMF, DMSO, DCM | Dictates solvent choice for cross-coupling (DMF preferred). |
| Hydrogen Bond Donors | 0 | The nitrogen is tertiary; cannot act as a classical H-bond donor. |
| Hydrogen Bond Acceptors | 2 | Carbonyl and ether oxygens interact with receptor binding pockets. |
| Rotatable Bonds | 1 | High rigidity restricts entropic penalty upon target binding. |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 4-(3-Bromophenyl)morpholin-3-one stems from its dual reactivity profile:
1. The Morpholin-3-one Core (The Pharmacophore): Unlike standard aliphatic morpholines, the nitrogen atom in morpholin-3-one is part of a cyclic amide (lactam). The nitrogen's lone pair is heavily delocalized into the adjacent carbonyl's π* orbital. This delocalization strips the nitrogen of its basicity and nucleophilicity. Consequently, functionalizing this nitrogen requires deprotonation (pKa ~ 15) using an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to generate a reactive amide anion before coupling.
2. The 3-Bromophenyl Handle (The Synthetic Vector): The bromine atom situated at the meta position of the phenyl ring is chemically inert under mild basic or acidic conditions but becomes highly reactive in the presence of Palladium(0) catalysts. This allows the molecule to act as an electrophile in downstream functionalizations without disrupting the delicate morpholinone ring.
Synthesis Methodology: Regioselective Ullmann Coupling
As a Senior Application Scientist, I frequently observe that the primary failure mode in morpholinone arylation is the premature oxidation of the catalyst or poor regiocontrol. To synthesize 4-(3-Bromophenyl)morpholin-3-one efficiently, we employ a regioselective Copper-catalyzed Ullmann-type C-N coupling .
By reacting morpholin-3-one with 1-bromo-3-iodobenzene , we exploit the bond dissociation energy (BDE) differential between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol). The Cu(I) catalyst exclusively undergoes oxidative addition at the iodine site, leaving the bromine handle perfectly intact .
Step-by-Step Experimental Protocol
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Reagents: Morpholin-3-one (10.0 mmol), 1-Bromo-3-iodobenzene (11.0 mmol), CuI (1.0 mmol), N,N'-Dimethylethylenediamine (DMEDA) (2.0 mmol), K₂CO₃ (20.0 mmol).
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Solvent: Anhydrous DMF (20 mL).
1. System Purging (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine morpholin-3-one, CuI, and K₂CO₃. Evacuate the flask and backfill with ultra-high-purity Argon. Causality: Repeat this cycle three times. Cu(I) is highly susceptible to aerobic oxidation to catalytically dead Cu(II). The argon blanket is non-negotiable for high yields.
2. Complexation: Introduce anhydrous DMF via syringe, followed by 1-bromo-3-iodobenzene and the DMEDA ligand. Causality: DMEDA is a bidentate ligand that solubilizes the copper center and stabilizes the reactive Cu(III) intermediate, drastically accelerating the reductive elimination step and preventing the precipitation of inactive copper aggregates.
3. Thermal Activation: Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.
4. In-Process Control (IPC) & Self-Validation: Sample 50 µL of the mixture, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. Validation Metric: The reaction is complete when the starting material peak vanishes. The product must display a characteristic 1:1 isotopic doublet at m/z 256 and 258 [M+H]⁺ , confirming the preservation of the ⁷⁹Br and ⁸¹Br isotopes. If the doublet is absent, over-coupling (dehalogenation) has occurred.
5. Quenching & Purification: Cool to ambient temperature and quench with 30 mL of 10% aqueous ammonia. Causality: Ammonia forms highly soluble [Cu(NH₃)₄]²⁺ complexes, effectively stripping the copper from the organic product and preventing heavy-metal contamination in biological assays. Extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.
Regioselective Ullmann-type C-N coupling workflow for 4-(3-Bromophenyl)morpholin-3-one synthesis.
Applications in Drug Development & Downstream Workflows
Once synthesized, 4-(3-Bromophenyl)morpholin-3-one acts as a central hub for generating diverse compound libraries. The meta-bromo handle is primed for Palladium-catalyzed cross-coupling reactions . Drug development professionals utilize this compound to systematically probe the steric and electronic boundaries of target receptor pockets.
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Suzuki-Miyaura Couplings: Reacting the bromo-handle with arylboronic acids yields extended biaryl systems, often used to increase lipophilicity and target hydrophobic pockets in kinase domains.
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Buchwald-Hartwig Aminations: Coupling with primary or secondary amines generates aniline derivatives, modulating the molecule's overall pKa and improving aqueous solubility.
Palladium-catalyzed downstream functionalization pathways leveraging the 3-bromo handle.
References
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Title: Synthesis of morpholin-3-one derivatives and Antimicrobial Evaluation Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]
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Title: Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
